molecular formula C12H10ClN3 B14483680 Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1) CAS No. 64126-80-3

Benzo[c]cinnolin-2-amine--hydrogen chloride (1/1)

Cat. No.: B14483680
CAS No.: 64126-80-3
M. Wt: 231.68 g/mol
InChI Key: SAYQTNYJMOLVLI-UHFFFAOYSA-N
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Description

Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) is a heterocyclic aromatic compound that features a fused benzene and cinnoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, a palladium-catalyzed dual C–H activation can be employed to construct the fused ring system . This method involves using a pyrazolone moiety as an internal directing group for C–H activation, providing a flexible strategy to access the polycyclic skeleton.

Industrial Production Methods

Industrial production of Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the aromatic ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the aromatic ring.

Scientific Research Applications

Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s aromatic ring system allows it to engage in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzo[c]cinnolin-2-amine–hydrogen chloride (1/1) is unique due to its specific ring fusion and the presence of an amine group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

CAS No.

64126-80-3

Molecular Formula

C12H10ClN3

Molecular Weight

231.68 g/mol

IUPAC Name

benzo[c]cinnolin-2-amine;hydrochloride

InChI

InChI=1S/C12H9N3.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-15-12;/h1-7H,13H2;1H

InChI Key

SAYQTNYJMOLVLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)N=N2.Cl

Origin of Product

United States

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